Heptanal, 2-(phenylseleno)- Heptanal, 2-(phenylseleno)-
Brand Name: Vulcanchem
CAS No.: 61759-16-8
VCID: VC19492531
InChI: InChI=1S/C13H18OSe/c1-2-3-5-10-13(11-14)15-12-8-6-4-7-9-12/h4,6-9,11,13H,2-3,5,10H2,1H3
SMILES:
Molecular Formula: C13H18OSe
Molecular Weight: 269.25 g/mol

Heptanal, 2-(phenylseleno)-

CAS No.: 61759-16-8

Cat. No.: VC19492531

Molecular Formula: C13H18OSe

Molecular Weight: 269.25 g/mol

* For research use only. Not for human or veterinary use.

Heptanal, 2-(phenylseleno)- - 61759-16-8

Specification

CAS No. 61759-16-8
Molecular Formula C13H18OSe
Molecular Weight 269.25 g/mol
IUPAC Name 2-phenylselanylheptanal
Standard InChI InChI=1S/C13H18OSe/c1-2-3-5-10-13(11-14)15-12-8-6-4-7-9-12/h4,6-9,11,13H,2-3,5,10H2,1H3
Standard InChI Key ZTMSKOFPWAQQEN-UHFFFAOYSA-N
Canonical SMILES CCCCCC(C=O)[Se]C1=CC=CC=C1

Introduction

Structural and Functional Characteristics

Molecular Architecture

Heptanal, 2-(phenylseleno)- (CAS 61759-16-8) possesses the molecular formula C13H18OSe\text{C}_{13}\text{H}_{18}\text{OSe}, with a molar mass of 277.23 g/mol. The aldehyde group at the terminal carbon and the phenylselenyl moiety at the second carbon create a bifunctional structure. This arrangement facilitates diverse reactivity, including nucleophilic additions at the aldehyde and electrophilic substitutions at the selenium center .

The phenylselenyl group’s electron-withdrawing nature polarizes the adjacent carbon-selenium bond, enhancing susceptibility to oxidative cleavage or displacement reactions. This property is critical in synthetic applications, where the selenium moiety acts as a leaving group or participates in radical-mediated transformations .

Synthesis Methodologies

Oxidative Selenenylation

A prominent synthesis route involves the reaction of heptanal with diphenyl diselenide (PhSeSePh\text{PhSeSePh}) under oxidative conditions. In a protocol described by Yang et al., K2S2O8\text{K}_2\text{S}_2\text{O}_8 serves as the oxidant in dimethyl sulfoxide (DMSO) at 80°C, yielding 2-(phenylselanyl)heptanal with an 83% efficiency . The reaction mechanism likely proceeds through a radical pathway, where K2S2O8\text{K}_2\text{S}_2\text{O}_8 generates sulfate radicals (SO4\text{SO}_4^{-\bullet}) that abstract a hydrogen atom from the aldehyde, forming a carbon-centered radical. This intermediate couples with \text{PhSeSePh, ultimately affording the selenylated product.

Table 1: Optimization of Reaction Conditions for 2-(Phenylselanyl)heptanal Synthesis

ParameterOptimal ValueEffect on Yield
OxidantK2S2O8\text{K}_2\text{S}_2\text{O}_8Maximizes radical generation
Temperature80°CBalances kinetics and decomposition
SolventDMSOStabilizes intermediates
Reaction Time8 hoursEnsures completion

Alternative Approaches

Photochemical methods have also been explored. Stirring heptanal and PhSeSePh\text{PhSeSePh} under 18W white LED light at room temperature for 12 hours produces the target compound, albeit with slightly lower yields (75–80%) . This approach avoids thermal decomposition, making it suitable for heat-sensitive substrates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The 1H^1\text{H} NMR spectrum (400 MHz, CDCl3_3) of 2-(phenylselanyl)heptanal reveals distinct signals:

  • δ\delta 9.38 ppm (d, J=3.7J = 3.7 Hz, 1H): Aldehydic proton.

  • δ\delta 7.51–7.27 ppm (m, 5H): Aromatic protons from the phenylselenyl group.

  • δ\delta 3.60 ppm (td, J=7.4,3.7J = 7.4, 3.7 Hz, 1H): Methine proton adjacent to selenium.

  • δ\delta 1.88–1.45 ppm (m, 6H): Aliphatic chain protons .

The 13C^{13}\text{C} NMR spectrum confirms the aldehyde carbon at δ\delta 193.1 ppm and the selenium-bound carbon at δ\delta 53.0 ppm .

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) analysis gives a molecular ion peak at m/zm/z 257.0448 (C13H18OSe\text{C}_{13}\text{H}_{18}\text{OSe}, calculated 257.0445), validating the molecular formula .

Reactivity and Applications

Aldehyde-Driven Transformations

The aldehyde group undergoes typical nucleophilic additions, such as Grignard reactions or condensations with amines. For example, condensation with hydroxylamine produces the corresponding oxime, a precursor for nitrile oxides used in cycloadditions .

Selenium-Specific Reactivity

The phenylselenyl group participates in eliminative or oxidative processes:

  • Oxidative Elimination: Treatment with H2O2\text{H}_2\text{O}_2 oxidizes the C-Se bond to a carbonyl group, yielding α,β-unsaturated aldehydes .

  • Radical Cyclization: Under UV light, the C-Se bond homolyzes, generating carbon-centered radicals that undergo intramolecular coupling to form cyclic products .

Table 2: Comparative Reactivity of Selenium-Containing Aldehydes

CompoundReaction TypeProduct
2-(Phenylselanyl)heptanalOxidative elimination2-Heptenal
2-(Phenylselanyl)pentan-3-oneRadical cyclizationCyclopentanone derivative

Comparative Analysis with Structural Analogs

α-Pentylcinnamaldehyde

α-Pentylcinnamaldehyde (CAS 122-40-7), a structurally related aldehyde, lacks selenium but features a conjugated enal system. This compound is widely used in perfumery due to its jasmine-like aroma . The absence of selenium reduces its utility in synthetic chemistry but enhances stability for industrial applications.

Cyclooctanone Derivatives

Cyclooctanone, 2-chloro-8-(phenylseleno)- (CAS 115534-55-9) shares the phenylselenyl motif but incorporates a ketone and chloro substituent. This compound’s rigidity influences its reactivity, favoring ring-opening reactions over aldehyde-like transformations .

Future Research Directions

  • Biological Activity Screening: Evaluate antimicrobial and anticancer properties using in vitro assays.

  • Catalytic Applications: Explore use in selenium-mediated cross-couplings or asymmetric catalysis.

  • Materials Science: Investigate self-assembled monolayers (SAMs) on metal surfaces for sensor development.

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